molecular formula C8H6ClN3S B8534408 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine CAS No. 141775-37-3

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine

Cat. No.: B8534408
CAS No.: 141775-37-3
M. Wt: 211.67 g/mol
InChI Key: KJMPVOMKDLCZSN-UHFFFAOYSA-N
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Description

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine typically involves the reaction of 3-chloro-1,2,5-thiadiazole with 6-methylpyridine under specific conditions. One common method involves the use of sodium hydride in tetrahydrofuran (THF) as a solvent. The reaction is carried out at room temperature and then refluxed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and other strong bases.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
  • 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
  • 5-Chloro-3-methyl-1,2,4-thiadiazole

Uniqueness

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-2-methylpyridine is unique due to the presence of both a thiadiazole and a methyl-substituted pyridine ring.

Properties

CAS No.

141775-37-3

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

3-chloro-4-(6-methylpyridin-3-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C8H6ClN3S/c1-5-2-3-6(4-10-5)7-8(9)12-13-11-7/h2-4H,1H3

InChI Key

KJMPVOMKDLCZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NSN=C2Cl

Origin of Product

United States

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